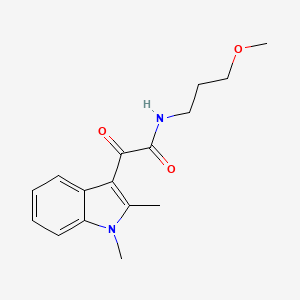2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide
CAS No.: 862814-45-7
Cat. No.: VC5062282
Molecular Formula: C16H20N2O3
Molecular Weight: 288.347
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 862814-45-7 |
|---|---|
| Molecular Formula | C16H20N2O3 |
| Molecular Weight | 288.347 |
| IUPAC Name | 2-(1,2-dimethylindol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide |
| Standard InChI | InChI=1S/C16H20N2O3/c1-11-14(12-7-4-5-8-13(12)18(11)2)15(19)16(20)17-9-6-10-21-3/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,20) |
| Standard InChI Key | DVFIJLUCODEHLB-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCOC |
Introduction
Chemical Identity and Structural Features
2-(1,2-Dimethyl-1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide (Molecular Formula: C₁₉H₁₈N₂O₃; Molecular Weight: 322.36 g/mol) is a heterocyclic compound featuring a 1,2-dimethylindole core linked to a 3-methoxypropyl group via an oxoacetamide bridge . The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is substituted with methyl groups at the 1- and 2-positions, while the 3-position is functionalized with a ketone and amide group. The N-(3-methoxypropyl) side chain introduces ether and alkyl functionalities, influencing solubility and bioavailability .
Structural Representation
The planar indole system and flexible methoxypropyl chain suggest potential interactions with hydrophobic biological targets, while the oxoacetamide group may participate in hydrogen bonding .
Physicochemical Properties
The compound exhibits moderate lipophilicity (logP: 3.27) and low aqueous solubility (logSw: -3.75), as calculated from its molecular descriptors . These properties are critical for pharmacokinetic behavior, influencing absorption and distribution.
| Property | Value |
|---|---|
| Molecular Weight | 322.36 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 46.89 Ų |
| logP | 3.27 |
| logSw | -3.75 |
Pharmacokinetic Considerations
The compound’s physicochemical profile implies:
-
Moderate Oral Bioavailability: High logP favors intestinal absorption but may limit solubility-driven dissolution.
-
Hepatic Metabolism: Predicted cytochrome P450 interactions due to the indole and methoxy groups .
-
Excretion: Likely renal clearance facilitated by glucuronidation of the methoxypropyl chain.
Research Gaps and Future Directions
Current data gaps include:
-
In Vitro/In Vivo Efficacy: No published studies validate its biological activity.
-
Toxicological Profile: Acute and chronic toxicity metrics remain uncharacterized.
-
Structure-Activity Relationships: The impact of 1,2-dimethyl substitution versus other alkyl groups needs exploration.
Priority research areas should focus on synthesizing derivatives with improved solubility and validating target engagement assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume